5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride
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Overview
Description
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure and properties, which make it a valuable compound in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride typically involves several steps. One common method starts with the preparation of 5-Amino-pyrazine-2-carboxylic acid, which is then esterified using ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride can be compared with other similar compounds such as:
5-Methylpyrazine-2-carboxylic acid: This compound has a similar structure but with a methyl group instead of an amino group.
2-Aminothiazole-5-carboxylic acid ethyl ester: This compound has a thiazole ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
ethyl 5-aminopyrazine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-2-12-7(11)5-3-10-6(8)4-9-5;/h3-4H,2H2,1H3,(H2,8,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAVQIUBWQECL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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